molecular formula C10H8F2N2O B2654951 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one CAS No. 877963-87-6

1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one

Cat. No. B2654951
CAS RN: 877963-87-6
M. Wt: 210.184
InChI Key: WAXPXZUCEYGWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one” is a chemical compound with the CAS Number: 877963-87-6 . It has a molecular weight of 210.18 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8F2N2O/c1-6(15)9-13-7-4-2-3-5-8(7)14(9)10(11)12/h2-5,10H,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, density, etc., are not available in the current search results.

Scientific Research Applications

Antifungal Applications Research has identified compounds with the difluoro(heteroaryl)methyl moiety, similar to the structure of 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one, exhibiting significant antifungal activities. A study highlighted the synthesis of new 1,2,4-triazoles possessing a difluoro(heteroaryl)methyl group, which demonstrated antifungal effectiveness against various yeasts and filamentous fungi, with activities comparable or superior to those of itraconazole (Eto, H., Kaneko, Y., & Sakamoto, T., 2000).

Chemical Synthesis Enhancements Another aspect of the application is in chemical synthesis, where a bench-stable pyridinium salt facilitates the benzylation of alcohols, turning them into benzyl ethers efficiently. This innovation represents a notable advancement in synthetic chemistry, offering a fast and effective method for producing benzyl ethers from a wide range of alcohols with good to excellent yields (Poon, K. W. C., & Dudley, G., 2006).

Antimicrobial and Antifungal Properties The antimicrobial and antifungal properties of compounds related to this compound have also been documented. A study synthesized a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, revealing some of these compounds to exhibit antibacterial and antifungal activities that are comparable or slightly better than several medicinal standards (Pejchal, V., Pejchalová, M., & Růžičková, Z., 2015).

Applications in Organic Optoelectronic Materials The strategic arylation of 2,1,3-benzothiadiazole derivatives, including difluoro- variants, has been explored for their application in organic photonic and electronic materials. This research underscores the potential of such compounds in the development of advanced materials for optoelectronic applications, demonstrating the ability to achieve moderate to high yields of diarylated products, which can be leveraged in creating a variety of organic electronic devices (Zhang, J., Chen, W., Rojas, A. J., et al., 2013).

One-Pot Synthesis for Drug Synthesis A one-pot synthesis approach has been developed for efficiently preparing 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazole, benzoxazole, and benzothiazole derivatives. This method has significant implications for the rapid production of these compounds, which are valuable for the new generation of gem-difluoromethylene linked identical or non-identical twin molecules in drug synthesis (Ge, F.-Y., Wang, Z., Wan, W., et al., 2007).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s crucial to refer to the MSDS for detailed safety and handling information.

properties

IUPAC Name

1-[1-(difluoromethyl)benzimidazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O/c1-6(15)9-13-7-4-2-3-5-8(7)14(9)10(11)12/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXPXZUCEYGWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2N1C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.